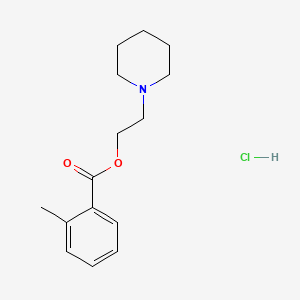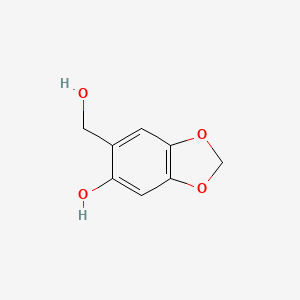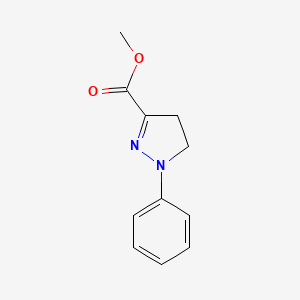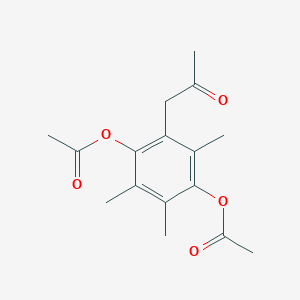
2,3,5-Trimethyl-6-(2-oxopropyl)-1,4-phenylene diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5-Trimethyl-6-(2-oxopropyl)-1,4-phenylene diacetate is an organic compound with a complex structure that includes multiple methyl groups and an oxopropyl group attached to a phenylene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trimethyl-6-(2-oxopropyl)-1,4-phenylene diacetate typically involves multiple steps, starting with the preparation of the phenylene ring and subsequent functionalization. Common synthetic routes include Friedel-Crafts acylation and alkylation reactions, followed by esterification to introduce the acetate groups. Reaction conditions often involve the use of catalysts such as aluminum chloride and solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,5-Trimethyl-6-(2-oxopropyl)-1,4-phenylene diacetate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the oxopropyl group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenylene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines can be used for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions include various substituted phenylene derivatives, quinones, and alcohols, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,3,5-Trimethyl-6-(2-oxopropyl)-1,4-phenylene diacetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,3,5-Trimethyl-6-(2-oxopropyl)-1,4-phenylene diacetate involves its interaction with various molecular targets and pathways. The oxopropyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The phenylene ring provides a stable scaffold for these interactions, enhancing the compound’s overall efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3,5-Trimethyl-6-(2-oxopropyl)cyclohexa-2,5-diene-1,4-dione
- 2,3,5-Trimethyl-6-(2-oxopropyl)cyclohexa-2,5-diene-1,4-dione
Uniqueness
Compared to similar compounds, 2,3,5-Trimethyl-6-(2-oxopropyl)-1,4-phenylene diacetate is unique due to its specific substitution pattern and the presence of acetate groups
Eigenschaften
| 93645-32-0 | |
Molekularformel |
C16H20O5 |
Molekulargewicht |
292.33 g/mol |
IUPAC-Name |
[4-acetyloxy-2,3,6-trimethyl-5-(2-oxopropyl)phenyl] acetate |
InChI |
InChI=1S/C16H20O5/c1-8(17)7-14-11(4)15(20-12(5)18)9(2)10(3)16(14)21-13(6)19/h7H2,1-6H3 |
InChI-Schlüssel |
VWWFWHHLFPNHOV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(=C1OC(=O)C)C)CC(=O)C)OC(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



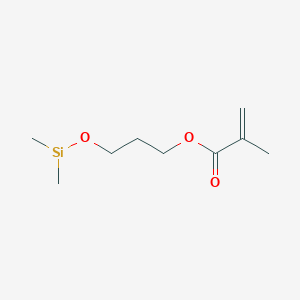
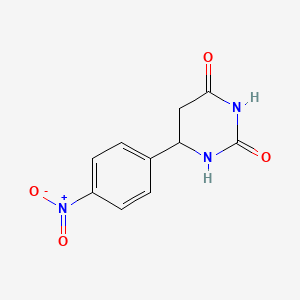
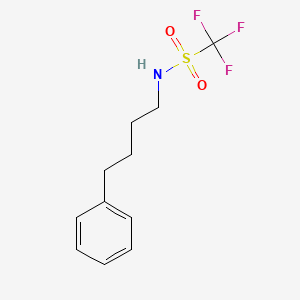
![4-([1,1'-Biphenyl]-4-yl)-6-phenylpyrimidin-2-amine](/img/structure/B14350086.png)

![1,3-Propanediol, 2-[(3-aminopropyl)amino]-2-(hydroxymethyl)-](/img/structure/B14350093.png)
